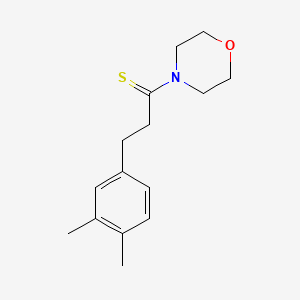
3-(3,4-Dimethylphenyl)-1-(morpholin-4-yl)propane-1-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-Dimethylphenyl)-1-(morpholin-4-yl)propane-1-thione, also known as DMPT, is a sulfur-containing organic compound that has gained significant attention in the field of animal nutrition. It is commonly used as a feed additive in aquaculture and livestock production to enhance growth performance, feed efficiency, and stress tolerance. In recent years, DMPT has also been studied for its potential therapeutic applications in human medicine.
Wirkmechanismus
3-(3,4-Dimethylphenyl)-1-(morpholin-4-yl)propane-1-thione is a potent activator of the olfactory receptor 51E2 (OR51E2) in the nasal cavity, which triggers a cascade of signaling pathways that lead to the release of growth hormone from the pituitary gland. This hormone promotes the growth and development of various tissues and organs, including muscle, bone, and adipose tissue. 3-(3,4-Dimethylphenyl)-1-(morpholin-4-yl)propane-1-thione also affects the expression of genes involved in lipid metabolism, glucose homeostasis, and immune function, which may contribute to its beneficial effects on animal health and performance.
Biochemical and Physiological Effects
3-(3,4-Dimethylphenyl)-1-(morpholin-4-yl)propane-1-thione has been shown to increase the levels of growth hormone, insulin-like growth factor 1 (IGF-1), and other anabolic hormones in animals. It also enhances the absorption and utilization of dietary nutrients, particularly amino acids and carbohydrates, which are essential for protein synthesis and energy production. 3-(3,4-Dimethylphenyl)-1-(morpholin-4-yl)propane-1-thione has been reported to reduce the levels of stress hormones, such as cortisol and adrenaline, and to enhance the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), which protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
3-(3,4-Dimethylphenyl)-1-(morpholin-4-yl)propane-1-thione has several advantages as a research tool, including its high potency, specificity, and stability. It can be easily administered to animals through feed or water, and its effects can be measured using various biochemical, physiological, and behavioral assays. However, 3-(3,4-Dimethylphenyl)-1-(morpholin-4-yl)propane-1-thione also has some limitations, such as its potential toxicity at high doses, its variable efficacy in different species and under different conditions, and its limited availability and affordability.
Zukünftige Richtungen
The potential therapeutic applications of 3-(3,4-Dimethylphenyl)-1-(morpholin-4-yl)propane-1-thione in human medicine are still largely unexplored. However, some studies have suggested that 3-(3,4-Dimethylphenyl)-1-(morpholin-4-yl)propane-1-thione may have anti-inflammatory, anti-cancer, and neuroprotective effects, based on its ability to modulate the immune system, regulate cell proliferation and differentiation, and enhance neuronal survival and function. Further research is needed to elucidate the mechanisms underlying these effects and to evaluate the safety and efficacy of 3-(3,4-Dimethylphenyl)-1-(morpholin-4-yl)propane-1-thione in clinical trials. 3-(3,4-Dimethylphenyl)-1-(morpholin-4-yl)propane-1-thione may also have applications in other fields, such as agriculture, biotechnology, and environmental science, where its unique properties and functions can be exploited for various purposes.
Synthesemethoden
3-(3,4-Dimethylphenyl)-1-(morpholin-4-yl)propane-1-thione can be synthesized through the reaction of 3,4-dimethylbenzaldehyde with morpholine and elemental sulfur. This process involves a series of steps, including condensation, cyclization, and oxidation, and requires the use of specific reagents and conditions. The purity and yield of 3-(3,4-Dimethylphenyl)-1-(morpholin-4-yl)propane-1-thione can be optimized by adjusting the reaction parameters, such as temperature, time, and solvent.
Wissenschaftliche Forschungsanwendungen
3-(3,4-Dimethylphenyl)-1-(morpholin-4-yl)propane-1-thione has been extensively studied in animal nutrition and has shown promising results in various species, including fish, shrimp, poultry, and pigs. It has been reported to improve feed intake, weight gain, and survival rate, as well as reduce the incidence of diseases and environmental stress. The mode of action of 3-(3,4-Dimethylphenyl)-1-(morpholin-4-yl)propane-1-thione in animals is not fully understood, but it is believed to involve the modulation of the gut microbiota, the activation of growth hormone secretion, and the regulation of energy metabolism.
Eigenschaften
IUPAC Name |
3-(3,4-dimethylphenyl)-1-morpholin-4-ylpropane-1-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NOS/c1-12-3-4-14(11-13(12)2)5-6-15(18)16-7-9-17-10-8-16/h3-4,11H,5-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQWUEQTBXXOSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=S)N2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethylphenyl)-1-(morpholin-4-yl)propane-1-thione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone](/img/structure/B2762832.png)
![2-[(5Z)-4-oxo-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2762836.png)
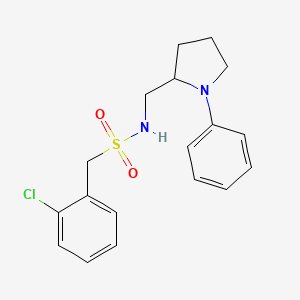
![N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2762842.png)
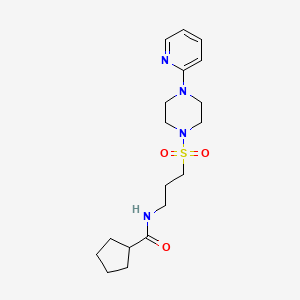
![6-acetyl-3-amino-N-[2-(4-fluorophenyl)ethyl]-4-(trifluoromethyl)-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B2762844.png)
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2762845.png)
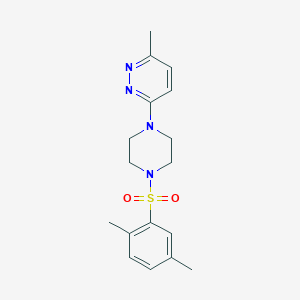
![N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-3-phenylpropanamide](/img/structure/B2762847.png)
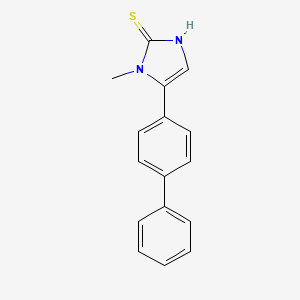
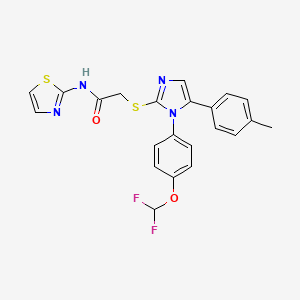
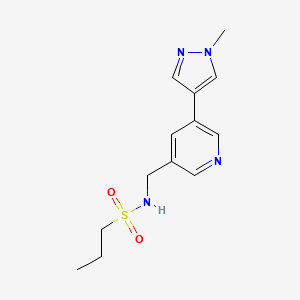

![N-[2-(5,7-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide](/img/structure/B2762854.png)